molecular formula C15H15ClFN3O2S B2979370 2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-12-3

2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2979370
CAS RN: 2034414-12-3
M. Wt: 355.81
InChI Key: XRDYWSUGPGCSGR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These compounds are characterized by a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions involving various precursors . For instance, pyrazolo[3,4-d]pyrimidines are synthesized through a reaction involving phenylhydrazine, aldehyde, ethyl acetate, and malononitrile .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like 1H NMR and 13C NMR . These techniques can provide detailed information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been studied for their reactivity. For example, pyrazolo[3,4-d]pyrimidines have been investigated as potential CDK2 inhibitors, which could have implications in cancer treatment .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been studied. These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has led to the synthesis of novel heterocyclic compounds incorporating sulfonamido moieties, targeting their potential use as antibacterial agents. These compounds, derived through reactions involving precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with active methylene compounds, have shown promising antibacterial activities against various strains, highlighting their potential in addressing antibiotic resistance issues (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antitubercular Agents

Another strand of research has focused on the development of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, synthesized through regiospecific reactions and evaluated for their antimicrobial activity against a range of pathogens, including bacteria, fungi, and algae. The structural influence, particularly the presence of a 4-fluorophenyl substituent, significantly impacts the antimicrobial efficacy of these compounds (Bonacorso et al., 2006). Additionally, novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, showing good potential against M. tuberculosis H37Rv (Shingare et al., 2022).

Anti-Inflammatory and COX-2 Inhibitory Activities

The synthesis and evaluation of new heterocyclic compounds, particularly focusing on their anti-inflammatory properties and COX-2 inhibitory activities, have been a significant area of interest. Compounds synthesized from reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and various derivatives have shown promising results as antimicrobial agents and potential COX-2 inhibitors, opening new avenues for therapeutic applications (Darwish et al., 2014).

Synthesis and Optical Properties

Research into the synthesis of novel compounds, particularly focusing on their optical properties, has led to the development of bis-pyrazoline derivatives. These compounds exhibit varying emission spectra influenced by their structural components, offering potential applications in the fields of materials science and photophysics (Gong, Zheng, & Zhao, 2012).

Future Directions

Research into similar compounds, such as pyrazolo[3,4-d]pyrimidines, continues to be an active area of study, particularly in the development of new drugs . Future research may focus on improving the synthetic methodologies, studying the biological activities, and exploring potential applications of these compounds .

properties

IUPAC Name

11-(3-chloro-4-fluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-12-8-10(4-5-13(12)17)23(21,22)19-6-7-20-15(9-19)11-2-1-3-14(11)18-20/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYWSUGPGCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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